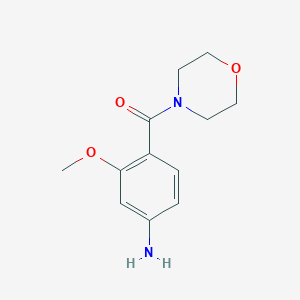

3-Methoxy-4-(morpholine-4-carbonyl)aniline

Description

Contextualization of the 3-Methoxy-4-(morpholine-4-carbonyl)aniline Scaffold within Privileged Pharmacophores and Drug Design Paradigms

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often within the same protein family. nih.gov These structures serve as valuable starting points in drug discovery, and the morpholine (B109124) moiety, a key feature of the title compound, is widely recognized as such a privileged structure. nih.govresearchgate.netsci-hub.se The morpholine ring is frequently employed in medicinal chemistry due to its favorable metabolic, biological, and physicochemical properties, as well as its straightforward synthetic accessibility. nih.gov Its inclusion in a molecule can enhance potency and confer desirable drug-like properties, including improved pharmacokinetics. nih.gov

The utility of privileged scaffolds is particularly evident in the development of protein kinase inhibitors, a major focus of modern cancer therapy. mdpi.comnih.gov The ATP-binding pocket of kinases is highly conserved across the family, making it possible to design scaffolds that can be adapted to target different kinases with high affinity. nih.gov The this compound scaffold, by virtue of its morpholine and aniline (B41778) components, fits well within this paradigm, providing a robust foundation for the development of selective and potent inhibitors. researchgate.netsci-hub.se

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| Appearance | Solid |

| SMILES String | COC1=C(C(=O)N2CCOCC2)C=C(N)C=C1 |

| InChI Key | BRTDKJDVVFXVQK-UHFFFAOYSA-N |

Rationale for Investigating Aniline-Based Amides and Their Derivatives in Drug Discovery

Aniline and its derivatives have a long history in medicinal chemistry, with early examples like acetanilide (B955) being among the first synthetic analgesics and antipyretics. wikipedia.org While the toxicity of some early aniline derivatives led to the development of safer alternatives, the core aniline structure remains a valuable component in modern drug design. wikipedia.orgmdpi.com The aniline motif is a versatile building block, and its derivatives are explored for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents. nih.govpharmjournal.ru

The amide bond is another cornerstone of medicinal chemistry, prized for its stability under physiological conditions and its ability to participate in hydrogen bonding with biological targets. researchgate.net The combination of an aniline ring with an amide group, as seen in the title compound, creates a benzamide-like structure. This arrangement is of significant interest in drug discovery. For instance, research into p38 MAP kinase inhibitors identified a 3-amino-4-methyl benzamide (B126) synthon as being critical for biological activity. mdpi.com The investigation of anilide and benzylamide derivatives continues to yield promising drug candidates for a variety of conditions, including neurological and psychiatric disorders. nih.gov

Overview of Key Research Avenues for the Chemical Compound and Analogues

The primary research application for this compound is as a key intermediate in the synthesis of kinase inhibitors. The morpholine ring can interact favorably with the active sites of various kinases, and the aniline portion of the molecule provides a convenient point for further chemical modification to enhance potency and selectivity. sci-hub.se

Derivatives of this scaffold are being investigated for their potential to treat a range of diseases. For example, compounds incorporating this or similar structures are being explored as inhibitors of kinases involved in cancer progression and inflammatory diseases. sci-hub.semdpi.com Furthermore, the favorable properties conferred by the morpholine moiety, such as enhanced solubility and brain permeability, make this scaffold attractive for the development of drugs targeting the central nervous system (CNS). acs.org Research has shown that morpholine-containing compounds can be designed to modulate receptors and enzymes implicated in neurodegenerative diseases and mood disorders. acs.org The versatility of the this compound scaffold ensures its continued exploration in the quest for new and improved therapeutics.

Properties

IUPAC Name |

(4-amino-2-methoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZYOWOCTLXQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 Methoxy 4 Morpholine 4 Carbonyl Aniline Derivatives

Impact of Substituent Variations on Pharmacological Efficacy

The potency and selectivity of this class of compounds are highly sensitive to modifications of its three primary structural components.

Role of the Methoxy (B1213986) Group and its Positional Isomers in Modulating Activity

The methoxy substituent (-OCH3) is a common feature in many drug molecules, where it can significantly influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its role extends beyond simple steric bulk; its oxygen atom can act as a hydrogen bond acceptor, and its presence on the aromatic ring can modulate the electronic properties of the entire molecule. The combination of a hydroxyl and a methyl group in a methoxy substituent often produces unique effects that are more than the sum of the individual parts. nih.gov

The position of the methoxy group on the aniline (B41778) ring is critical and can lead to substantial differences in pharmacological activity. This phenomenon, where positional isomers exhibit different biological effects, is a key consideration in drug design. researchgate.net The placement of the methoxy group at the 3-position in the parent compound influences the electron density of the aniline ring and the spatial orientation of adjacent functionalities. Shifting the methoxy group to other positions (e.g., the 2- or 4-position relative to the amine) would alter these properties, potentially leading to changes in binding affinity and efficacy as the molecule's fit within the target's binding site is adjusted.

Table 1: Hypothetical Impact of Methoxy Group Positional Isomers on Receptor Binding Affinity This table is for illustrative purposes and data is hypothetical.

| Compound | Methoxy Position (relative to amine) | Postulated Effect on Binding | Relative Binding Affinity (IC₅₀, nM) |

| Parent Compound | 3-Methoxy | Optimal electronic and steric profile for target interaction | 10 |

| Isomer A | 2-Methoxy | Potential steric hindrance with the binding pocket | 50 |

| Isomer B | No Methoxy Group | Loss of key hydrogen bond acceptor and electronic influence | 150 |

| Isomer C | 4-Methoxy | Altered electronics and potential clash with receptor residues | 85 |

Functional Significance of the Morpholine-4-carbonyl Moiety for Receptor Interaction

The morpholine (B109124) ring is considered a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net Its inclusion in a molecule is often associated with advantageous physicochemical and metabolic properties. nih.govresearchgate.net In the context of 3-Methoxy-4-(morpholine-4-carbonyl)aniline derivatives, the morpholine moiety serves several functions. It can enhance potency through direct molecular interactions with the target, act as a rigid scaffold to correctly orient other functional groups, and modulate pharmacokinetic properties. acs.orgnih.gov

Table 2: Influence of the Heterocyclic Moiety on Biological Activity This table is for illustrative purposes and data is hypothetical.

| Compound Variation | Rationale for Modification | Postulated Effect on Receptor Interaction | Relative Activity (%) |

| Morpholine (Parent) | Baseline structure with H-bond accepting oxygen | Optimal fit and interaction | 100 |

| Thiomorpholine | Replaces oxygen with sulfur; alters polarity and H-bonding | Reduced H-bond capacity; potential loss of key interaction | 40 |

| Piperidine | Removes the ring oxygen; reduces polarity | Loss of H-bond acceptor; altered conformation | 25 |

| N-methylpiperazine | Introduces a basic nitrogen; increases polarity | Potential for new ionic interactions or steric clashes | 65 |

Contribution of the Aniline Linkage to Ligand-Target Binding

The aniline portion of the molecule acts as the central scaffold, linking the other key functional groups. Aromatic rings are fundamental components in medicinal chemistry, providing a rigid framework and participating in non-covalent interactions like π-stacking. researchgate.net The aniline ring system can fit into hydrophobic pockets within the receptor, while the amide linkage to the morpholine carbonyl provides a critical point of interaction.

However, anilines can present challenges, such as metabolic instability, which often necessitates their modification or replacement. cresset-group.com The amino group of a simple aniline is a known structural alert, but in this scaffold, it is part of a more stable amide bond. Nonetheless, the electronic nature of the aniline ring, influenced by substituents like the methoxy group, directly impacts the reactivity and binding potential of the entire molecule. researchgate.net Strategic modification of the aniline ring is a common tactic to fine-tune pharmacological properties and mitigate potential liabilities. cresset-group.com For instance, studies on related scaffolds have shown that the introduction of specific substituents on the aniline ring is crucial for retaining biological activity. acs.org

Comprehensive SAR Profiling of Related Chemical Architectures

To fully explore the chemical space around this scaffold, researchers often investigate more profound structural changes, including the modification of the core ring systems and the introduction of chirality.

Systematic Modification of Aromatic Rings and Heterocyclic Systems

A key strategy in modern drug discovery is the concept of "escape from flatland," which involves replacing flat, two-dimensional aromatic rings with three-dimensional saturated structures. rsc.org This approach can lead to significant improvements in physicochemical properties such as solubility and metabolic stability. researchgate.net The aniline phenyl ring in this compound could be replaced with various bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Examples of such modifications include:

Aromatic Heterocycles: Replacing the benzene (B151609) ring with heterocyclic systems like pyridine, pyrimidine, or pyrazole (B372694) can introduce nitrogen atoms that may act as hydrogen bond acceptors or donors, alter the molecule's dipole moment, and improve solubility. jocpr.com

Saturated Bioisosteres: Replacing the phenyl ring with rigid, saturated scaffolds like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) can improve metabolic stability and solubility by increasing the fraction of sp³-hybridized carbons (Fsp³). researchgate.netucl.ac.uk These 3D structures maintain the geometric vector of the original phenyl ring while offering a novel and potentially more favorable property profile. rsc.orgox.ac.uk

Table 3: Bioisosteric Replacement of the Aniline Phenyl Ring This table is for illustrative purposes and data is hypothetical.

| Core Scaffold | Rationale | Expected Impact on Properties | Predicted Biological Activity |

| Phenyl (Parent) | Planar aromatic system | Baseline lipophilicity and metabolic profile | Active |

| Pyridine | Introduce nitrogen, increase polarity | Improved solubility, potential for new H-bonds | Potentially retained or enhanced |

| Bicyclo[1.1.1]pentane | Saturated, rigid 3D scaffold | Improved solubility and metabolic stability | Activity dependent on geometric fit |

| Thiophene | 5-membered aromatic heterocycle | Altered electronics and geometry | Variable |

Stereochemical Considerations and Their Influence on Biological Response

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of drug design, as biological systems like enzymes and receptors are chiral. patsnap.comnumberanalytics.com The interaction between a drug and its target is highly dependent on the drug's 3D shape, much like a key fits into a lock. patsnap.com While the parent compound, this compound, is achiral, the introduction of stereocenters through derivatization would be a critical step in lead optimization.

Enantiomers (non-superimposable mirror images) of a chiral drug can have profoundly different biological activities, pharmacokinetic profiles, and toxicities. nih.govbiomedgrid.com One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.gov Therefore, if a chiral center were introduced into the this compound scaffold (e.g., by adding a substituent to the morpholine ring or an α-methylbenzyl group to the aniline nitrogen), it would be essential to synthesize and test each enantiomer separately. researchgate.net The observed differences in activity between stereoisomers can provide valuable information about the topology of the receptor binding site. nih.gov

Table 4: Hypothetical Influence of Stereochemistry on Biological Response This table is for illustrative purposes and data is hypothetical.

| Compound | Chirality | Rationale | Receptor Binding Affinity (IC₅₀, nM) |

| Derivative X | Racemic (1:1 mixture of R and S) | Mixture of active and less active/inactive enantiomers | 25 |

| (R)-Derivative X | Enantiomerically Pure | Eutomer: fits optimally into the chiral binding site | 5 |

| (S)-Derivative X | Enantiomerically Pure | Distomer: poor fit, interacts weakly with the binding site | 350 |

Design Principles for Optimizing Potency and Selectivity

The optimization of this compound derivatives into potent and selective kinase inhibitors is guided by several key design principles derived from SAR studies on analogous chemical structures. These principles focus on strategic modifications to the core scaffold to enhance interactions with the target kinase's active site.

One critical area of modification is the substitution pattern on the aniline ring. In related quinoline-based inhibitor series, the nature and position of substituents on the anilino moiety significantly influence potency and selectivity. For instance, in the development of 4-phenylamino-3-quinolinecarbonitrile inhibitors of Src kinase, optimization of the C-4 anilino group led to the finding that a 2,4-dichloro-5-methoxy-substituted aniline was highly favorable for inhibitory activity. nih.gov This suggests that exploring various halogen and alkoxy substitutions on the aniline ring of this compound could be a fruitful strategy for enhancing potency.

Another important design consideration is the modification of the morpholine ring. The morpholine group is often crucial for establishing key interactions within the kinase binding pocket. In studies on the PI3K inhibitor ZSTK474, which features morpholine groups, it was demonstrated that one of the morpholine oxygens forms a critical hydrogen bond with the hinge region of the kinase domain. nih.gov Replacement of the morpholine with groups lacking this hydrogen bonding capability, such as piperazine, can lead to a significant drop in activity. However, analogs where the morpholine is replaced with acyclic structures bearing hydroxyl or methoxy groups can retain potent inhibition, indicating that the key interaction is the hydrogen bond acceptor functionality. nih.gov This highlights the importance of the morpholine's oxygen atom for maintaining high affinity.

The following table summarizes SAR findings from analogous quinoline (B57606) and quinazoline (B50416) kinase inhibitors, which can inform the design of novel this compound derivatives.

| Scaffold | Modification | Effect on Potency/Selectivity | Target Kinase |

| 4-Phenylamino-3-quinolinecarbonitrile | Introduction of 2,4-dichloro-5-methoxy substitution on the aniline ring | Increased inhibitory activity | Src |

| 4-Phenylamino-3-quinolinecarbonitrile | Replacement of C-7 methoxy with a 3-(morpholin-4-yl)propoxy group | Increased inhibition of kinase activity and cell proliferation | Src |

| ZSTK474 (a morpholine-containing PI3K inhibitor) | Replacement of a morpholine group with piperazine | Significant reduction in PI3Kα, β, γ, and δ inhibition | PI3K |

| ZSTK474 | Replacement of a morpholine group with acyclic analogs bearing pendant hydroxyl or methoxy groups | Maintained low nanomolar inhibition towards PI3Kα, γ, and δ isoforms | PI3K |

| 4-Anilinoquinazoline (B1210976) | Removal of a methoxy group at the 7-position | ~4-fold decrease in potency | TNNi3K |

| 4-Anilinoquinazoline | Removal of a methoxy group at the 6-position | ~2-fold increase in potency | TNNi3K |

These findings collectively suggest that a systematic exploration of substitutions on the aniline ring, coupled with careful consideration of the hydrogen-bonding capabilities of the morpholine moiety and the positioning of the methoxy group, are key design principles for optimizing the potency and selectivity of inhibitors derived from the this compound scaffold.

Application of Chemoinformatics in Guiding SAR Explorations

Chemoinformatics plays a pivotal role in modern drug discovery by enabling the efficient analysis of large datasets and the generation of predictive models to guide the synthesis and testing of new compounds. For the exploration of SAR in this compound derivatives, various chemoinformatic tools and techniques can be applied to accelerate the discovery of potent and selective kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of chemoinformatics-driven drug design. nih.gov By correlating variations in the chemical structure of a series of compounds with their biological activities, QSAR models can predict the activity of novel, unsynthesized derivatives. For a series of this compound analogs, a QSAR study would involve generating a dataset of compounds with diverse substitutions on the aniline and morpholine moieties, testing their inhibitory activity against a panel of kinases, and then using statistical methods to build a predictive model. Such models can help prioritize which derivatives to synthesize, saving time and resources. For example, in the study of tacrine (B349632) analogues as acetylcholinesterase inhibitors, QSAR models successfully accounted for the steric and electronic effects of substituents on inhibitory activity. drugbank.com

Pharmacophore modeling is another powerful chemoinformatic approach. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a pharmacophore model would likely include a hydrogen bond acceptor (from the morpholine oxygen), a hydrogen bond donor (from the aniline nitrogen), and aromatic features. This model could then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its protein target. nih.gov For derivatives of this compound, docking studies into the ATP-binding site of various kinases can provide valuable insights into key interactions. For instance, docking could be used to visualize how different substitutions on the aniline ring interact with specific amino acid residues in the kinase active site, thereby explaining observed SAR trends and guiding the design of new derivatives with improved binding. In the development of PI3K inhibitors, molecular docking revealed that one of the morpholine groups of ZSTK474 forms a crucial hydrogen bond with the hinge region of the p110δ subunit. nih.gov

Machine learning and artificial intelligence are increasingly being integrated into chemoinformatic workflows. nih.gov These advanced computational methods can analyze complex, high-dimensional data to identify subtle patterns that may not be apparent from traditional QSAR analysis. For example, machine learning models could be trained on large datasets of kinase inhibitors to predict not only potency but also selectivity and potential off-target effects, which is a significant challenge in kinase inhibitor design. nih.gov

The following table outlines how various chemoinformatic techniques can be applied to guide the SAR exploration of this compound derivatives.

| Chemoinformatic Technique | Application to this compound Derivatives | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural modifications with kinase inhibitory activity to build predictive models. | Prioritization of synthetic targets and prediction of potency for novel derivatives. |

| Pharmacophore Modeling | Define the 3D arrangement of essential functional groups for kinase inhibition. | Identification of novel scaffolds with the potential for kinase inhibitory activity through virtual screening. |

| Molecular Docking | Predict the binding orientation and affinity of derivatives within the kinase ATP-binding site. | Rationalize observed SAR and guide the design of new derivatives with improved target engagement. |

| Machine Learning/Artificial Intelligence | Analyze large datasets to predict potency, selectivity, and potential off-target effects. | Enhanced prediction of a compound's overall biological profile, including safety and efficacy. |

By integrating these chemoinformatic approaches, the exploration of the chemical space around the this compound scaffold can be conducted more rationally and efficiently, increasing the likelihood of discovering novel kinase inhibitors with desirable therapeutic properties.

Biological Activity and Mechanistic Investigations in Vitro

Evaluation of 3-Methoxy-4-(morpholine-4-carbonyl)aniline and Analogues in Disease Models

The morpholine (B109124) ring, a key feature of the title compound, is a valuable pharmacophore in medicinal chemistry. Its inclusion in various molecular scaffolds often improves the pharmacokinetic and pharmacodynamic profile of drug candidates, leading to its investigation in a wide array of therapeutic areas.

While direct anti-infective data for this compound is not extensively documented, studies on its core structural motifs—the morpholine and methoxy-aniline moieties—reveal significant potential.

Antiviral Activity: The morpholine moiety is a critical structural element for antiviral activity in certain compound classes. For instance, a series of N-(morpholine-4-carbonyloxy) amidine compounds were identified as potent inhibitors of Hepatitis C Virus (HCV) replication. nih.gov The most potent of these, N′-(morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide (MCNA), suppressed HCV replication with a 50% effective concentration (EC₅₀) in the sub-micromolar range. nih.gov Structure-activity relationship (SAR) studies confirmed that the N-(morpholine-4-carbonyloxy) amidine group was essential for this anti-HCV effect. nih.gov Additionally, naturally occurring 4'-Hydroxy-3-methoxyflavones have demonstrated potent activity against picornaviruses, including poliovirus and various rhinovirus serotypes, with the 3-methoxyl group being an essential requirement for high activity. oup.com

Antiparasitic and Antibacterial Activity: The quinoline (B57606) scaffold, often paired with aniline (B41778) and alkoxy groups, has been a fruitful area for anti-infective research. Novel 4-alkoxyquinolines have shown potent and selective activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Similarly, derivatives of 4-aminoquinoline, a related scaffold, have demonstrated antibacterial efficacy, with some showing potent inhibition against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These findings highlight the therapeutic potential of the broader chemical space to which this compound belongs.

Analogues of this compound, particularly those based on quinazoline (B50416) and quinoline scaffolds, have demonstrated significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines. The presence of the morpholine ring is often associated with enhanced cytotoxic activity.

A series of morpholine-substituted quinazoline derivatives displayed notable cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines, while showing non-toxicity towards normal HEK293 cells. nih.gov One of the most active compounds in this series, AK-10, which features a 3,4,5-trimethoxy substitution pattern, exhibited IC₅₀ values of 8.55 µM, 3.15 µM, and 3.36 µM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov

Similarly, various 4-anilinoquinoline derivatives have been synthesized and evaluated. In one study, 7-fluoro-4-anilinoquinolines showed potent activity against BGC-823 (gastric cancer) and HeLa (cervical cancer) cell lines, with several compounds demonstrating IC₅₀ values superior to the standard drug gefitinib. sigmaaldrich.com Another study on 4-anilinoquinazoline (B1210976) derivatives found that a compound bearing a diethylamine (B46881) and a 4-bromo-2-fluoroaniline (B1266173) moiety (Compound 8a) had the best cytotoxic activity against A431 (skin carcinoma) cells, with an IC₅₀ of 2.62 μM. acs.org

| Compound Series | Specific Analogue | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Morpholine Substituted Quinazolines | AK-10 (with 3,4,5-trimethoxy substitution) | A549 (Lung) | 8.55 ± 0.67 | nih.gov |

| MCF-7 (Breast) | 3.15 ± 0.23 | nih.gov | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | nih.gov | ||

| 4-Anilinoquinazolines | Compound 8a (with diethylamine) | A431 (Skin) | 2.62 | acs.org |

| 7-Fluoro-4-anilinoquinolines | Various | BGC-823 (Gastric) | 3.63 - 11.10 | sigmaaldrich.com |

| HeLa (Cervical) | Potent Activity Reported | sigmaaldrich.com |

The biological effects of this compound and its analogues are underpinned by their ability to modulate the activity of key enzymes and receptors involved in disease pathology.

Kinase Inhibition: The arylmorpholine scaffold is a known inhibitor of the phosphoinositide 3-kinase (PI3-K) family. nih.gov Analogues have been developed that show selectivity for different PI3-K isoforms, such as p110β/p110δ. nih.gov Furthermore, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential inhibitors of mTOR, a serine/threonine kinase crucial for cell growth and proliferation. nih.gov Other related scaffolds, like 4-anilinoquinazolines, are well-established inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). acs.org

Carbonic Anhydrase (CA) Inhibition: Analogues based on a 4-anilinoquinazoline scaffold have been designed as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov A series of 4-anilinoquinazoline-based benzenesulfonamides showed single-digit nanomolar inhibitory activity against hCA II and double-digit nanomolar activity against hCA I, IX, and XII, which are implicated in conditions like glaucoma and cancer. nih.gov

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: HIF-1α is a master transcriptional regulator that is overexpressed in many cancers, promoting tumor adaptation to hypoxic environments. nih.gov Pharmacological targeting of HIF-1α is therefore a promising anti-cancer strategy. nih.gov Novel compounds are often screened for their ability to inhibit HIF-1α-mediated gene expression under hypoxic conditions. pnas.org The inhibitory mechanism can involve preventing HIF-1α stabilization or blocking its transcriptional activity. nih.gov

Choline (B1196258) Transporter (CHT) Modulation: Choline is essential for the synthesis of phospholipids (B1166683) in rapidly proliferating cancer cells. nih.gov The high-affinity choline transporter (CHT, also known as SLC5A7) and choline transporter-like (CTL) proteins are responsible for choline uptake. ecancer.orgnih.gov Inhibition of choline transport can lead to apoptosis in cancer cells. nih.gov Studies have identified compounds that inhibit CTL1-mediated choline uptake with IC₅₀ values in the low micromolar range, demonstrating a potential therapeutic avenue. nih.gov

In Vitro Selectivity and Polypharmacology Assessments

Selectivity is a critical parameter in drug development, determining whether a compound acts on a single target or multiple targets (polypharmacology). For kinase inhibitors, polypharmacology can be both a source of efficacy and toxicity. nuvisan.com

The arylmorpholine scaffold, present in the title compound, has been explored for developing isoform-specific PI3-K inhibitors. nih.gov By modifying the arylmorpholine core, researchers have created compounds that can distinguish between different PI3-K family members, such as achieving 10-fold selectivity for DNA-PK relative to p110β and 100-fold selectivity relative to other class I PI3-Ks. nih.gov This demonstrates that the scaffold is amenable to fine-tuning for improved target selectivity.

Assessing polypharmacology often involves screening a compound against a large panel of related targets, such as the human kinome. acs.org This approach helps identify both the intended targets and potential "off-targets" or "anti-targets" where inhibition may lead to adverse effects. nuvisan.com Such screening can reveal that small chemical modifications can lead to significant differences in activity profiles, highlighting the importance of comprehensive selectivity testing. nuvisan.com

Investigation of Metabolic Stability and Drug-like Characteristics

Metabolic stability is a crucial drug-like property that determines a compound's persistence in the body. nih.gov It is typically assessed in vitro using preparations of liver enzymes, such as liver microsomes or hepatocytes, from human and preclinical species. nih.govnih.gov These assays measure the rate at which a compound is metabolized, providing key pharmacokinetic parameters like in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). nih.gov

A compound with low metabolic stability (rapidly metabolized) may have insufficient in vivo exposure, while a compound with very high stability may accumulate and cause toxicity. nih.gov The process involves incubating the test compound with the liver enzyme preparation and monitoring its disappearance over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, including metabolic stability. nih.gov

Mechanisms of Action Elucidation Through Biochemical Assays

Determining a compound's mechanism of action requires a suite of biochemical assays to validate its effect on specific cellular pathways.

For compounds targeting HIF-1α, a common primary screen is a cell-based reporter gene assay. nih.gov In this assay, cells are engineered with a luciferase reporter gene under the control of a hypoxia-response element (HRE). An active inhibitor will reduce the luciferase signal produced under hypoxic conditions. nih.gov

Positive hits from primary screens are then subjected to validation assays. To confirm HIF-1α inhibition, Western blotting is used to directly measure the levels of HIF-1α protein in cells treated with the compound under hypoxia. Further validation involves measuring the expression of downstream HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), using methods like ELISA or qPCR. For compounds that induce cytotoxicity, apoptosis assays such as Annexin V staining are used to confirm that cell death occurs via programmed pathways. acs.org These biochemical investigations provide a detailed picture of how a compound exerts its biological effects at the molecular level.

Computational Chemistry and Molecular Modeling for 3 Methoxy 4 Morpholine 4 Carbonyl Aniline Research

Structure-Based Drug Design and Virtual Screening Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to design and identify potent inhibitors. In the context of compounds structurally related to 3-Methoxy-4-(morpholine-4-carbonyl)aniline, such as 3-methoxy flavone (B191248) derivatives, SBDD and virtual screening are pivotal. The process often begins with the identification of a relevant biological target, such as a receptor or enzyme implicated in a disease pathway. For instance, in cancer research, the estrogen receptor-alpha (ER-α) and the epidermal growth factor receptor (EGFR) are common targets. nih.gov

Virtual screening then involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to the target. This methodology was employed in studies of 3-methoxy flavone derivatives bearing various heterocyclic rings, including morpholine (B109124). nih.gov By cyclizing chalcones to produce flavonol derivatives and subsequent methylation, a series of 3-methoxy flavones were synthesized. nih.gov These compounds were then computationally screened against targets like ER-α and EGFR to predict their potential as anticancer agents. nih.gov This approach allows for the prioritization of compounds for synthesis and biological testing, saving significant time and resources.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its target protein at an atomic level.

Research on analogous 3-methoxy flavone derivatives has utilized molecular docking to study their binding interactions with the ER-α and EGFR receptors. nih.gov The crystal structures of these target proteins are typically obtained from the Protein Data Bank (PDB), for example, PDB ID: 2IOG for ER-α and PDB ID: 3W2S for EGFR. nih.gov Docking studies with these structures help in understanding how the ligands fit within the binding site and what interactions stabilize the complex. Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and realistic view of the binding event. nih.gov

The binding pocket is a specific cavity on the surface of a protein where a ligand binds. The efficacy of a drug molecule is highly dependent on its interactions with the amino acid residues lining this pocket. In docking studies of 3-methoxy flavone derivatives with ER-α and EGFR, the binding interactions within the active sites were investigated. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The identification of key residues that form strong interactions with the ligand is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a docking score or binding energy in kcal/mol. Lower binding energy values typically indicate a more favorable and stable interaction. For example, in a study of 3-methoxy flavone derivatives, the binding energies were calculated for their complexes with ER-α and EGFR. nih.gov The control ligand IOG for ER-α showed a binding energy of -12.84 kcal/mol, while a synthesized derivative exhibited a binding energy of -10.14 kcal/mol, indicating strong interaction. nih.gov These predicted affinities help in ranking and prioritizing compounds for further experimental validation.

Table 1: Predicted Binding Affinities of Selected 3-Methoxy Flavone Derivatives

| Compound/Ligand | Target Receptor | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Control Ligand (IOG) | ER-α | -12.84 nih.gov |

| Compound Cii | ER-α | -10.14 nih.gov |

This table presents data from docking studies on compounds structurally related to this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, stability, and reactivity of a molecule. These methods can be applied to this compound to understand its intrinsic properties.

A molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations by calculating their relative energies. For a molecule like this compound, which has rotatable bonds, determining the lowest energy conformation is essential as it represents the most likely structure to be involved in biological interactions. The analysis of the conformational energy landscape helps in understanding the molecule's flexibility and its preferred three-dimensional shape, which is a critical aspect for its interaction with a specific binding site.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. nih.govbhu.ac.in It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in For instance, in studies of related 3-methoxy flavones, MEP maps have shown that negative potential regions, often associated with the 3-methoxy group, are related to their biological activity. nih.gov For this compound, the MEP map would likely indicate negative potential around the oxygen atoms of the methoxy (B1213986) and morpholine carbonyl groups and the nitrogen of the aniline (B41778) group, highlighting these areas as potential sites for hydrogen bonding and other electrostatic interactions.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-methoxy flavone |

| Chalcone |

| Flavonol |

| Estrogen receptor-alpha (ER-α) |

| Epidermal growth factor receptor (EGFR) |

| 5-Fluorouracil |

| 2-nitroaniline |

| 4-methoxy-2-nitroaniline |

| 4-Methyl-3-(morpholine-4-carbonyl)aniline |

| 2-methyl-3-(morpholine-4-carbonyl)aniline |

Prediction of ADME-Related Properties and Drug-Likeness Criteria

The viability of a molecule as a drug candidate is heavily dependent on its ADME properties and its adherence to established drug-likeness criteria. Computational tools play a pivotal role in predicting these parameters. For this compound, various in-silico models can be employed to estimate its pharmacokinetic profile.

Key ADME-related properties that are computationally predicted include lipophilicity (logP), aqueous solubility (logS), topological polar surface area (TPSA), and the potential for blood-brain barrier (BBB) penetration. These predictions are often guided by established rules such as Lipinski's Rule of Five, which helps in assessing the oral bioavailability of a compound.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 236.27 g/mol | Influences absorption and distribution. |

| LogP | 1.5 - 2.5 | Indicates optimal lipophilicity for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | Affects drug transport and bioavailability. |

| Hydrogen Bond Donors | 1 | Influences binding affinity and solubility. |

| Hydrogen Bond Acceptors | 4 | Affects binding affinity and solubility. |

| Rotatable Bonds | 3 | Impacts conformational flexibility and binding. |

Furthermore, the evaluation of drug-likeness for this compound involves screening against various filters, such as the Ghose filter, Veber's rule, and Egan's rule. These criteria provide a more nuanced understanding of the compound's potential as an orally active drug. The presence of the morpholine ring, a common moiety in approved drugs, generally imparts favorable physicochemical properties, including improved solubility and metabolic stability.

De Novo Design and Lead Generation Utilizing Computational Tools

The molecular scaffold of this compound serves as a valuable starting point for de novo design and lead generation. Computational tools can be utilized to explore the chemical space around this core structure to design novel analogs with potentially enhanced biological activity and improved ADME profiles.

Fragment-based and structure-based design are two prominent computational strategies. In fragment-based design, the this compound structure can be deconstructed into its constituent fragments. These fragments can then be used to search for similar motifs in databases of known bioactive molecules, or they can be computationally "grown" or linked to generate novel chemical entities.

Structure-based design, on the other hand, requires a known biological target (e.g., an enzyme or a receptor). If a target is identified, the this compound molecule can be docked into the active site of the target protein. The binding mode and interactions observed can then guide the design of new derivatives with improved affinity and selectivity. For instance, the methoxy and morpholine groups can be systematically modified to optimize interactions with specific residues in the binding pocket.

Table 2: Key Computational Strategies for Lead Generation from this compound

| Computational Strategy | Description | Potential Application |

| Fragment-Based Drug Design (FBDD) | Utilizes molecular fragments of the lead compound to build new molecules. | Generation of diverse chemical libraries with the core scaffold. |

| Structure-Based Drug Design (SBDD) | Employs the 3D structure of the biological target to design potent ligands. | Optimization of binding affinity and selectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate chemical structure with biological activity. | Prediction of the activity of newly designed analogs. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Identification of novel compounds with similar features. |

Through these computational approaches, researchers can systematically explore the structure-activity relationships (SAR) of the this compound series, leading to the identification of promising lead candidates for further preclinical and clinical development.

Future Directions and Therapeutic Prospects for 3 Methoxy 4 Morpholine 4 Carbonyl Aniline

Optimization Strategies for Enhanced Potency, Selectivity, and Metabolic Profile

The path to improving the therapeutic potential of a lead compound like 3-Methoxy-4-(morpholine-4-carbonyl)aniline involves a multi-pronged optimization strategy. Key areas of focus include enhancing its potency and selectivity, while also ensuring a favorable metabolic profile.

Potency and Selectivity: Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the chemical structure of the parent compound and assessing the biological activity of the resulting analogs, researchers can identify which parts of the molecule are crucial for its therapeutic effect. For instance, in other aniline-based inhibitors, such as those targeting lactate (B86563) dehydrogenase (LDH), a critical enzyme in cancer metabolism, the elaboration of lead compounds has led to new subseries with potent inhibition of both LDHA and LDHB enzymes. nih.gov This approach could be applied to this compound to enhance its activity against its intended target.

Metabolic Profile: Aniline-containing compounds can be susceptible to metabolic instability, potentially leading to rapid clearance from the body and reducing their efficacy. cresset-group.combiopartner.co.uk A crucial optimization step is to modify the molecule to improve its metabolic stability. This could involve introducing chemical groups that block common sites of metabolism. Additionally, understanding and mitigating potential toxicity associated with the aniline (B41778) moiety is paramount. While the presence of an aniline group does not automatically confer toxicity, it is a structural alert that warrants careful investigation. cresset-group.combiopartner.co.uknih.gov

Table 1: Potential Optimization Strategies

| Strategy | Objective | Example Approaches |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Enhance potency and selectivity | - Modification of the morpholine (B109124) ring - Substitution on the aniline ring - Alteration of the methoxy (B1213986) group |

| Metabolic Stabilization | Improve drug-like properties | - Introduction of fluorine or other blocking groups - Isosteric replacements of the aniline group |

| Toxicity Mitigation | Reduce potential adverse effects | - Design to avoid formation of reactive metabolites - Computational toxicity prediction |

Exploration of Novel Biological Targets and Therapeutic Applications

The chemical scaffold of this compound may hold potential for interacting with a variety of biological targets. The aniline and morpholine components are present in numerous approved drugs and investigational compounds across different therapeutic areas.

Future research could involve screening this compound and its derivatives against a broad panel of biological targets to uncover new therapeutic applications. For example, aniline derivatives have been investigated as inhibitors of enzymes like lactate dehydrogenase for cancer therapy. nih.gov Furthermore, computational methods can be employed to predict potential binding interactions with various proteins, guiding the experimental screening process.

Development of Advanced Analogues and Prodrug Strategies

To overcome potential limitations of the parent compound, the development of advanced analogues and prodrugs is a common strategy in drug discovery.

Advanced Analogues: The synthesis of new analogues allows for the fine-tuning of the compound's properties. For example, replacing the aniline group with other chemical moieties is a strategy to mitigate potential metabolic instability and toxicity while maintaining or improving biological activity. cresset-group.combiopartner.co.uk

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. nih.gov This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For amine-containing compounds like anilines, prodrug strategies can be employed to temporarily mask the amino group, which can enhance membrane penetration and metabolic stability. nih.gov Various prodrug approaches exist, including the formation of amides or carbamates that are later cleaved by enzymes in the body to release the active drug. nih.gov The identification of suitable prodrugs with the desired properties can be challenging but offers a powerful tool to enhance the therapeutic potential of a compound. google.com

Addressing Challenges in Aniline-Based Drug Discovery

The use of anilines in drug discovery presents both opportunities and challenges. While their structural versatility is advantageous, concerns about metabolic instability and potential toxicity must be addressed. cresset-group.combiopartner.co.uk

Metabolic Instability: Anilines can be susceptible to metabolic enzymes, which can lead to rapid excretion and reduced drug efficacy. cresset-group.combiopartner.co.uk

Toxicity: The formation of reactive metabolites from the aniline group can lead to adverse drug reactions. nih.gov

Researchers are actively developing strategies to design safer aniline-containing drugs. This includes the use of computational models to predict the potential for toxicity and the rational design of molecules that are less prone to forming reactive metabolites. acs.orgnih.gov Quantum mechanical calculations, for instance, have been used to design 4-aminobiphenyls that are non-mutagenic. acs.orgnih.gov Such approaches can provide valuable insights into the factors that influence the safety of aniline-based compounds. acs.orgnih.gov

Integration of Multi-Omics and Systems Biology Approaches

Modern drug discovery is increasingly benefiting from the integration of multi-omics and systems biology approaches. astrazeneca.compharmalex.comfrontlinegenomics.com These powerful tools can provide a more holistic understanding of a drug's effects on biological systems. pharmalex.commdpi.com

Multi-Omics: This involves the analysis of large datasets from genomics, transcriptomics, proteomics, and metabolomics. pharmalex.com By examining how a compound like this compound affects these different molecular levels, researchers can gain insights into its mechanism of action, identify potential biomarkers for its efficacy, and better predict its effects in different patient populations. nih.gov

Systems Biology: This approach uses computational and mathematical models to understand the complex interactions within biological systems. By integrating multi-omics data into these models, researchers can simulate the effects of a drug and identify potential new therapeutic targets.

The application of these technologies can help to streamline the drug development process, accelerate discovery, and ultimately lead to the development of more effective and personalized medicines. pharmalex.com

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-4-(morpholine-4-carbonyl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves coupling morpholine-4-carbonyl chloride with 3-methoxy-4-aminophenol derivatives under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic acylation), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) improves yield, as noted in analogous morpholine-carbonyl syntheses . Optimization via Design of Experiments (DoE) can systematically evaluate variables like reaction time, catalyst loading, and solvent polarity.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- HPLC-MS : Quantifies purity and detects byproducts using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid).

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C3, morpholine-carbonyl at C4). Aromatic protons appear as doublets in δ 6.5–7.5 ppm, while morpholine protons resonate at δ 3.5–4.0 ppm .

- TLC : Monitors reaction progress (silica gel plates; Rf ~0.5 in CH₂Cl₂/MeOH 10:1) .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies should include accelerated degradation tests:

- Acidic/alkaline hydrolysis : Expose the compound to 0.1M HCl/NaOH at 25°C and 40°C, sampling at intervals (e.g., 24, 48, 72 hrs). Analyze degradation products via LC-MS.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures, typically above 150°C for morpholine derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for the photocatalytic degradation of analogous aniline derivatives, and how might they inform studies on this compound?

MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation degrade aniline via hydroxyl radical (•OH) generation. For this compound, similar pathways are likely, with methoxy and morpholine groups influencing electron transfer efficiency. Box-Behnken experimental designs can model variables like catalyst loading (0.5–2.5 g/L), pH (3–9), and initial pollutant concentration (10–50 mg/L) to optimize degradation kinetics .

Q. How do structural modifications (e.g., substituents on the morpholine ring) affect bioactivity or enzyme interactions?

- Enzymatic inhibition : The morpholine-carbonyl group may interact with aniline dioxygenase’s active site, altering substrate binding. Competitive inhibition assays (e.g., varying substrate/enzyme ratios) can quantify Ki values .

- SAR studies : Compare derivatives with varied substituents (e.g., 4-methylpiperazine vs. morpholine) using computational docking (AutoDock Vina) and in vitro assays (IC₅₀ measurements) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

- Flow chemistry : Reduces exothermic risks and improves mixing for acylation steps.

- Protecting groups : Temporarily shield the amine during morpholine-carbonyl coupling (e.g., using Boc groups) to prevent side reactions .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Q. How can computational modeling predict this compound’s environmental fate or toxicity?

- QSAR models : Correlate logP (predicted ~2.1) and molecular weight (279.3 g/mol) with biodegradability (e.g., BIOWIN models).

- Ecotoxicity : Use EPI Suite to estimate LC₅₀ for aquatic organisms, noting potential persistence due to the morpholine moiety .

Methodological Tables

Q. Table 1. Key Parameters for Photocatalytic Degradation Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.